5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRGJQCDGNHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743700 | |
| Record name | 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911305-83-4 | |
| Record name | 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole typically involves a multi-step process. One common method includes the condensation of indole-3-carbaldehyde, benzil, ammonium acetate, and various amines under microwave irradiation using Amberlyst A-15 as a recyclable catalyst . This method is eco-friendly, cost-effective, and provides excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of green chemistry principles and recyclable catalysts like Amberlyst A-15 suggests a scalable and sustainable approach for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₇BrN₄
- Molecular Weight : 263.093 g/mol
- IUPAC Name : 5-bromo-3-(1H-imidazol-2-yl)-1H-indazole
- Structural Features : The compound features a dual-ring structure combining an indazole and an imidazole ring, which contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects:
- Anticancer Activity : The compound exhibits properties that inhibit specific protein kinases involved in cancer progression. It is being studied as a potential lead compound for developing new anticancer agents .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .
Biological Research
The compound's interaction with biological targets has garnered attention:
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, potentially modulating metabolic pathways and cellular responses .
- Receptor Modulation : Its ability to interact with receptors suggests potential applications in pharmacology, particularly in the modulation of neurotransmitter systems .
Material Science
In material science, the compound serves as a building block for synthesizing novel materials:
- Organic Semiconductors : The unique electronic properties of the compound make it suitable for developing organic semiconductors, which are crucial in electronic devices .
Case Study 1: Anticancer Research
In one study, researchers synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. The study revealed that it effectively inhibited the activity of specific kinases involved in signal transduction pathways, highlighting its importance in biochemical research.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-3-(1H-imidazol-2-yl)-1H-indazole are compared below with analogous indazole, imidazole, and indole derivatives. Key differences lie in substitution patterns, physicochemical properties, and synthetic routes.
Table 1: Structural and Physicochemical Comparison
Key Observations :
However, alkylated derivatives like 3b exhibit lower polarity due to the 3-chloropropyl chain, resulting in viscous liquid states . Substitutions with bulky groups (e.g., 4-iodobenzyl in 9) increase molecular rigidity and melting points (>200°C) , whereas methoxy groups (e.g., 34) introduce hydrogen-bonding capabilities via ether linkages .
Synthetic Pathways :
- The target compound likely shares synthetic routes with analogs such as 34 and 9 , which are synthesized via imidazole-indazole/indole condensations using K₂CO₃ and DMF . In contrast, alkylated indazoles like 3b are prepared via nucleophilic substitution with bromoalkanes .
Spectral Distinctions :
- The imidazole ring in this compound contributes to distinct ¹H NMR signals (e.g., δ ~7.5–8.5 ppm for aromatic protons) and IR N-H stretches (~3400 cm⁻¹) . These differ from indole-based analogs (e.g., 34 ), where indole C-H out-of-plane bending (~750 cm⁻¹) is prominent .
Biological Relevance :
- While biological data for the target compound are unavailable, structurally related indazole-imidazole hybrids (e.g., 9 and 34 ) are explored for antitumor and enzyme-inhibitory activities due to their planar aromatic systems and hydrogen-bonding motifs .
Biological Activity
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its antitumor properties, structure-activity relationships (SAR), and potential mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound this compound features a bromine atom at the 5-position and an imidazole group at the 3-position of the indazole scaffold. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and halogenation processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The biological activity has been evaluated against various cancer cell lines using assays such as the MTT assay to determine cell viability.
Case Studies and Findings
- Inhibition of Cancer Cell Lines :
- A study demonstrated that indazole derivatives exhibited significant inhibitory effects against human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) with varying IC50 values. For instance, compound 6o from a related study showed an IC50 value of 5.15 µM against K562 cells, indicating promising selectivity for cancer cells over normal cells like HEK-293 (IC50 = 33.2 µM) .
- Mechanism of Action :
- The mechanism by which these compounds exert their antitumor effects often involves the modulation of apoptosis pathways. Specifically, it has been noted that certain indazole derivatives can inhibit Bcl2 family proteins and affect the p53/MDM2 signaling pathway, leading to enhanced apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the indazole ring. Research has indicated that modifications at specific positions can enhance or diminish activity against different biological targets.
Key Findings from SAR Studies
- Substituents at the 4-position and 6-position of the indazole scaffold are critical for enhancing inhibitory activities against targets like FGFR1 and ERK signaling pathways .
- The presence of halogens (e.g., bromine) at strategic positions has been correlated with increased potency against specific cancer cell lines .
Biological Activity Summary Table
| Compound | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| 6o | K562 | 5.15 | CML |
| 6o | HEK-293 | 33.2 | Normal |
| 102 | FGFR1 | 30.2 ± 1.9 | Enzymatic |
| 119 | ERK | 20 | Cellular |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, and what critical parameters influence yield?
- Methodology : Synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl intermediates or coupling reactions (e.g., Suzuki-Miyaura for bromo-substituted indazoles). Key parameters include reaction temperature (80–120°C), catalyst choice (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF) . For imidazole fusion, regioselectivity is controlled by protecting group strategies (e.g., tert-butoxycarbonyl) to avoid unwanted tautomerization .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improve purity. Yields range from 60–85% depending on bromine reactivity and steric hindrance .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm indazole C3 substitution (δ 8.2–8.5 ppm for imidazole protons) and bromine deshielding effects (δ 7.5–8.0 ppm for aromatic protons) .
- HRMS : Validate molecular weight (theoretical: 262.05 g/mol; observed: 262.04 ± 0.02 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. antifungal effects)?
- Case Study : Conflicting α-glucosidase inhibition (IC₅₀ = 3–15 µM) versus antifungal activity (MIC = 8–32 µg/mL) may arise from assay conditions (pH, substrate concentration) or cellular uptake differences.
- Methodology :
- Use orthogonal assays (e.g., fluorescence-based enzymatic vs. cell viability assays) to confirm target specificity.
- Perform molecular docking (AutoDock Vina) to compare binding poses in α-glucosidase (PDB: 2ZE0) versus fungal CYP51 (PDB: 5FSA) .
- Validate with SAR studies: Modify bromine position or introduce electron-withdrawing groups to differentiate mechanisms .
Q. What strategies improve regioselectivity in imidazole-indazole fusion reactions?
- Regioselective Synthesis :
- Step 1 : Bromine at C5 directs electrophilic substitution to C3 via resonance stabilization .
- Step 2 : Use Pd-catalyzed cross-coupling to attach pre-functionalized imidazole (e.g., 2-trimethylstannylimidazole) .
- Challenges : Competing pathways (e.g., N1 vs. N2 imidazole coordination) reduce yield. Mitigate via microwave-assisted synthesis (150°C, 30 min) to favor kinetic control .
Q. How can computational methods (DFT, MD) predict reactivity and stability for derivatives?
- DFT Workflow :
- Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (ΔE = 4.5–5.2 eV for bromo derivatives) .
- Simulate Fukui indices to identify nucleophilic sites (C3 imidazole: f⁻ = 0.12) .
- Molecular Dynamics (MD) : Simulate solvation effects (explicit water model) to assess stability of zwitterionic forms in physiological pH .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with NMR-derived structures?
- Root Cause : X-ray structures show static conformations, while NMR captures dynamic equilibria (e.g., imidazole tautomerism) .
- Resolution :
- Compare temperature-dependent NMR (298 K vs. 343 K) to identify tautomeric shifts.
- Use SHELXL refinement with anisotropic displacement parameters to model disorder in crystal lattices .
Biological Evaluation Best Practices
Q. What in vitro models best evaluate the compound’s dual kinase/MAO-B inhibition potential?
- Kinase Assays : Use TR-FRET (e.g., LanthaScreen™ EGFR assay) with ATP concentration varied (1–10 mM) to assess competitive inhibition .
- MAO-B Assays : Monitor kynuramine oxidation (λ = 315 nm) in human recombinant MAO-B, validated with clorgyline (IC₅₀ = 2 nM) as a control .
- Cross-Validation : Pre-treat cells with selective inhibitors (e.g., pargyline for MAO-B) to isolate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
